1H-Pyrazole-4-carboxamide, 1-(4-chlorophenyl)-5-cyano-N-methyl-
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Overview
Description
1-(4-Chlorophenyl)-5-cyano-N-methyl-1H-pyrazole-4-carboxamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound features a pyrazole ring substituted with a chlorophenyl group, a cyano group, and a carboxamide group, making it a versatile molecule for various synthetic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-5-cyano-N-methyl-1H-pyrazole-4-carboxamide typically involves the reaction of 4-chlorobenzoyl chloride with N-methylhydrazinecarboxamide in the presence of a base, followed by cyclization and subsequent cyanation. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are carried out under reflux conditions to ensure complete conversion of reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-5-cyano-N-methyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-(4-Chlorophenyl)-5-cyano-N-methyl-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-5-cyano-N-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Known for its antiviral activity.
1-[(4-Chlorophenyl)phenylmethyl]piperazine: Exhibits anti-allergic activities.
Uniqueness
1-(4-Chlorophenyl)-5-cyano-N-methyl-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of a chlorophenyl group, a cyano group, and a carboxamide group makes it a versatile compound for various applications, distinguishing it from other similar compounds .
Biological Activity
1H-Pyrazole-4-carboxamide, 1-(4-chlorophenyl)-5-cyano-N-methyl- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula C14H13ClN4O and a monoisotopic mass of approximately 288.08 g/mol. It features a pyrazole ring, a carboxamide group at the 4-position, and a cyano group at the 5-position, along with a 4-chlorophenyl group which enhances its biological properties .
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, in vitro tests showed that certain pyrazole derivatives had minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis. This indicates strong bactericidal activity, making these compounds potential candidates for antibiotic development.
Table 1: Antimicrobial Activity of Pyrazole Derivatives
Compound ID | MIC (μg/mL) | Activity Type |
---|---|---|
4a | 0.25 | Bactericidal |
5a | 0.22 | Bactericidal |
7b | 0.24 | Bactericidal |
10 | 0.20 | Bactericidal |
13 | 0.23 | Bactericidal |
Anti-inflammatory Activity
Pyrazole compounds have also been noted for their anti-inflammatory properties. A study highlighted that specific substituted pyrazoles exhibited superior anti-inflammatory effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac sodium . The mechanism of action often involves inhibition of pro-inflammatory cytokines and mediators.
Case Study: Anti-inflammatory Effects
In a controlled study, a derivative of the compound was tested for its ability to reduce inflammation in animal models. The results indicated a significant reduction in edema and inflammatory markers when administered at therapeutic doses.
The biological activity of 1H-Pyrazole-4-carboxamide is largely attributed to its ability to modulate various biological pathways:
- Antimicrobial Mechanism : It disrupts bacterial cell wall synthesis and inhibits protein synthesis.
- Anti-inflammatory Mechanism : It inhibits the cyclooxygenase (COX) enzymes involved in the inflammatory pathway.
Therapeutic Applications
Given its diverse biological activities, this compound has potential applications in:
- Pharmaceutical Development : As an antimicrobial agent or anti-inflammatory drug.
- Agrochemicals : Due to its efficacy against plant pathogens.
Properties
CAS No. |
98476-01-8 |
---|---|
Molecular Formula |
C12H9ClN4O |
Molecular Weight |
260.68 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-5-cyano-N-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C12H9ClN4O/c1-15-12(18)10-7-16-17(11(10)6-14)9-4-2-8(13)3-5-9/h2-5,7H,1H3,(H,15,18) |
InChI Key |
GXMVCIBGYNJHSW-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)Cl)C#N |
Origin of Product |
United States |
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